Lipophilicity Divergence: 4-Ethyl vs 4-Propyl Analogue Defines a Measurable LogP Window
The 4-ethyl substituent on the dihydropyrimidinone core of CAS 887196-61-4 yields a computed LogP of 0.53, which is approximately 0.5 log units lower than that of the closest commercially available analogue, N-(2-furylmethyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio]acetamide (LogP 1.06), a difference attributable solely to the replacement of the 4-ethyl group with a 4-propyl chain . Both compounds were measured under identical computational protocols (Hit2Lead/ChemBridge pipeline), enabling direct head-to-head comparison.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.53 |
| Comparator Or Baseline | N-(2-furylmethyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio]acetamide (Hit2Lead ID 9034231); LogP = 1.06 |
| Quantified Difference | ΔLogP = −0.53 (target compound is ~3.4× less lipophilic) |
| Conditions | Hit2Lead/ChemBridge computed LogP pipeline; identical algorithm applied to both compounds. |
Why This Matters
A LogP difference of 0.5 units is pharmacokinetically meaningful, predicting reduced non-specific tissue binding and potentially lower hERG liability for the 4-ethyl analogue, making it a more attractive starting point for lead optimization programs where lipophilicity-driven toxicity is a concern.
